Tagetolone

Description

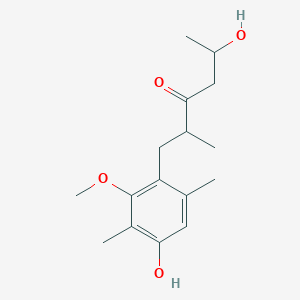

Tagetolone is a phytotoxic polyketide first isolated from the fungal pathogen Alternaria tagetica . This compound, along with its structural analog tagetenolone, was identified through spectroscopic analysis (IR, MS, $ ^1 \text{H} $- and $ ^13 \text{C} $-NMR, and 2D NMR experiments) of the organic crude extract derived from fungal culture filtrates . This compound exhibits significant phytotoxicity, contributing to the pathogenicity of A. tagetica against host plants, particularly members of the Asteraceae family . Its molecular structure is characterized by a polyketide backbone with distinct functional groups, including hydroxyl and ketone moieties, which are critical for its bioactivity .

Properties

Molecular Formula |

C16H24O4 |

|---|---|

Molecular Weight |

280.36 g/mol |

IUPAC Name |

5-hydroxy-1-(4-hydroxy-2-methoxy-3,6-dimethylphenyl)-2-methylhexan-3-one |

InChI |

InChI=1S/C16H24O4/c1-9-7-15(19)12(4)16(20-5)13(9)6-10(2)14(18)8-11(3)17/h7,10-11,17,19H,6,8H2,1-5H3 |

InChI Key |

OQJDVTONDORMQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(C)C(=O)CC(C)O)OC)C)O |

Synonyms |

tagetolone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tagetolone belongs to a broader class of fungal phytotoxins produced by Alternaria species. Below, we compare its structural features, bioactivity, and ecological roles with related compounds (Table 1).

Structural Analogs

- Tagetenolone: Co-isolated with this compound from A. tagetica, tagetenolone shares the polyketide core but differs in oxidation states and substituents. This structural variation leads to differences in phytotoxic potency and target specificity .

- Radicinin: Another polyketide from Alternaria spp., radicinin inhibits root growth in onions (Allium cepa) through disruption of cellular ion transport, a mechanism distinct from this compound’s foliar toxicity .

Functional Analogs

- Zinniol: A non-polyketide phytotoxin from A. tagetica, zinniol induces necrotic lesions in carrots (Daucus carota) by disrupting membrane integrity. Unlike this compound, zinniol is a diphenyl ether derivative, highlighting divergent biosynthetic pathways .

- Tentoxin : A cyclic tetrapeptide from Alternaria alternata, tentoxin targets chloroplasts by inhibiting ATP synthase. While structurally unrelated to this compound, both compounds exhibit host-selective toxicity .

Bioactivity and Ecological Roles

| Compound | Source | Structure Class | Key Bioactivity | Target Plant/Organelle |

|---|---|---|---|---|

| This compound | Alternaria tagetica | Polyketide | Foliar necrosis, growth inhibition | Asteraceae (e.g., marigolds) |

| Tagetenolone | Alternaria tagetica | Polyketide | Moderate phytotoxicity | Broadleaf plants |

| Zinniol | Alternaria tagetica | Diphenyl ether | Necrotic lesions, membrane disruption | Carrots, tomatoes |

| Radicinin | Alternaria chrysanthemi | Polyketide | Root growth inhibition | Onions, legumes |

| Tentoxin | Alternaria alternata | Cyclic tetrapeptide | Chloroplast ATP synthase inhibition | Lettuce, tobacco |

Table 1. Comparative analysis of this compound and related phytotoxins. Data derived from .

Mechanistic Differences

- Mode of Action : this compound primarily disrupts plant cell membranes via lipid peroxidation, whereas tentoxin interferes with energy metabolism in chloroplasts .

- Host Specificity : this compound’s activity is selective for Asteraceae, while zinniol affects Apiaceae (e.g., carrots) and Solanaceae (e.g., tomatoes) .

Research Implications

The structural and functional diversity of this compound and its analogs underscores the complexity of fungal-plant interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.